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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrophenylacetic acid

Cat. No.: B137600

Introduction: Unveiling the Molecular Identity

4-Hydroxy-3-nitrophenylacetic acid is a compound of significant interest in various fields,
including its use as a hapten in immunological studies and as a potential building block in the
synthesis of more complex molecules.[1] The precise structural elucidation and confirmation of
its identity are paramount for any research or development application. This technical guide
provides an in-depth analysis of the spectral data of 4-Hydroxy-3-nitrophenylacetic acid,
offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug
development professionals who require a comprehensive understanding of the spectroscopic
characteristics of this molecule.

The structural integrity of a compound is the bedrock of its function. In the realm of drug
development and scientific research, an unambiguous confirmation of a molecule's structure is
not merely a preliminary step but a continuing necessity. Spectroscopic techniques provide a
non-destructive window into the molecular world, allowing us to map the connectivity of atoms
and the functional groups they form. For a molecule like 4-Hydroxy-3-nitrophenylacetic acid,
with its substituted aromatic ring and carboxylic acid moiety, each spectroscopic method offers
a unigue piece of the structural puzzle.

This guide is structured to provide not just the spectral data itself, but also the scientific
rationale behind the interpretation. By understanding the "why" behind the peaks and signals,
researchers can gain a deeper and more applicable knowledge of spectroscopic analysis.
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Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectral data, the following atom
numbering scheme will be used for 4-Hydroxy-3-nitrophenylacetic acid throughout this
guide.

Caption: Molecular structure of 4-Hydroxy-3-nitrophenylacetic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in
solution. It provides detailed information about the chemical environment, connectivity, and
stereochemistry of a molecule.

'H NMR Spectroscopy

Proton NMR (*H NMR) spectroscopy reveals the number of distinct proton environments and
their neighboring protons. The *H NMR spectrum of 4-Hydroxy-3-nitrophenylacetic acid is

characterized by signals corresponding to the aromatic protons and the methylene protons of
the acetic acid side chain.

Experimental Protocol: tH NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-3-nitrophenylacetic
acid in a suitable deuterated solvent (e.g., DMSO-ds, Acetone-De, or a mixture of CDClsz-da
and DMSO-de) in a 5 mm NMR tube.[2] The choice of solvent is critical as it can influence
the chemical shifts of labile protons (e.g., -OH and -COOH).

e Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
e Acquisition Parameters:

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15
ppm).

o Use a pulse angle of 30-45 degrees.
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o Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons,
especially the acidic protons.

o Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

e Processing: Process the acquired Free Induction Decay (FID) with an appropriate window
function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a
Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the
residual solvent peak or an internal standard (e.g., TMS).

1H NMR Data Summary

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
) -COOH and Ar-

~10-12 broad singlet - 2H

OH
7.94 d 3 1H H-2
7.46 dd 9,3 1H H-6
7.04 d 9 1H H-5
3.50 S - 2H -CHz-

Data obtained in a 4:1 mixture of CDClI3-da and DMSO. Chemical shifts can vary depending on
the solvent and concentration.[3]

Interpretation of the *H NMR Spectrum

e Aromatic Region (o 7.0-8.0 ppm): The three protons on the aromatic ring appear as distinct
signals due to their unique electronic environments.

o The proton at the C-2 position (H-2), being ortho to the electron-withdrawing nitro group, is
the most deshielded and appears as a doublet at 7.94 ppm with a small coupling constant
(J = 3 Hz) due to meta-coupling with H-6.
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o The proton at the C-6 position (H-6) is split by both the ortho proton (H-5) and the meta
proton (H-2), resulting in a doublet of doublets at 7.46 ppm with coupling constants of J =
9 Hz (ortho) and J = 3 Hz (meta).

o The proton at the C-5 position (H-5), ortho to the electron-donating hydroxyl group, is the
most shielded of the aromatic protons and appears as a doublet at 7.04 ppm with a large
ortho-coupling constant (J = 9 Hz) from H-6.

« Aliphatic Region (6 3.50 ppm): The two protons of the methylene group (-CHz-) are
chemically equivalent and are not coupled to any neighboring protons, thus they appear as a
sharp singlet at 3.50 ppm.

o Labile Protons (& ~10-12 ppm): The protons of the carboxylic acid (-COOH) and the phenolic
hydroxyl (-OH) groups are acidic and their chemical shifts are highly dependent on solvent,
concentration, and temperature. They typically appear as broad singlets and their signals
can be confirmed by D20 exchange, where the signals will disappear.

3C NMR Spectroscopy

Carbon-13 NMR (33C NMR) spectroscopy provides information about the different carbon
environments in a molecule.

Experimental Protocol: 13C NMR Spectroscopy

o Sample Preparation: Prepare a more concentrated sample than for *H NMR, typically 20-50
mg, in a suitable deuterated solvent.[2]

¢ Instrument Setup: Use a 100 MHz or higher NMR spectrometer equipped with a broadband
probe.

¢ Acquisition Parameters:
o Employ a standard proton-decoupled pulse sequence.

o Set a spectral width that encompasses all expected carbon resonances (typically 0-200
ppm).
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o Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural

abundance of 13C is low.

e Processing: Process the data similarly to the *H NMR spectrum.

13C NMR Data Summary (Predicted and Literature-Based)

Chemical Shift (6, ppm) Assignment Rationale

Carboxylic acid carbonyl
~172 C-8 (-COOH)

carbon.

Aromatic carbon attached to
~155 C-4 (C-OH)

the hydroxyl group.

Aromatic carbon attached to
~140 C-3 (C-NO2) )

the nitro group.
~130 C-1 Quaternary aromatic carbon.
~128 C-6 Aromatic methine carbon.
~125 C-2 Aromatic methine carbon.
~118 C-5 Aromatic methine carbon.
~40 C-7 (-CH2-) Methylene carbon.

Note: Explicit, fully assigned 3C NMR data from a single peer-reviewed source is not readily

available. The assignments above are based on established chemical shift principles for

substituted aromatic compounds and carboxylic acids.

Interpretation of the 13C NMR Spectrum

The 3C NMR spectrum is expected to show eight distinct signals, corresponding to the eight

carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of

the substituents. The carboxylic acid carbonyl carbon (C-8) will be the most downfield signal.

The aromatic carbons will appear in the typical range of 110-160 ppm, with their specific shifts

determined by the attached functional groups. The methylene carbon (C-7) will be the most

upfield signal.
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Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method is common.[4] A small
amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a
thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the
neat solid.

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
¢ Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
e Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

IR Data Summary

Wavenumber (cm~—?) Vibration Type Functional Group
3500-2500 (broad) O-H stretch Carboxylic acid and Phenol
~1700 C=0 stretch Carboxylic acid
~1600, ~1480 C=C stretch Aromatic ring

N-O asymmetric & symmetric ]
~1530, ~1350 Nitro group

stretch
~1250 C-O stretch Phenol

Data is based on typical values for the respective functional groups and publicly available
spectra.[5]

Interpretation of the IR Spectrum
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The IR spectrum of 4-Hydroxy-3-nitrophenylacetic acid provides clear evidence for its key
functional groups:

e O-H Stretching: A very broad absorption band from approximately 3500 to 2500 cm~ is
characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid, which overlaps
with the O-H stretch of the phenolic group.

e C=0 Stretching: A strong, sharp absorption peak around 1700 cm~1 is indicative of the
carbonyl (C=0) stretching vibration of the carboxylic acid.

» Nitro Group Stretching: Two distinct, strong absorptions are expected for the nitro group: an
asymmetric stretch around 1530 cm~! and a symmetric stretch around 1350 cm~1.

e Aromatic C=C Stretching: Absorptions in the 1600-1480 cm~1* region are characteristic of the
carbon-carbon double bond stretching vibrations within the aromatic ring.

e C-O Stretching: The C-O stretching of the phenolic hydroxyl group is expected to appear
around 1250 cm™2.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio
(m/z) of ions. It provides information about the molecular weight of a compound and its
fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

» Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: In the ion source, the sample molecules are bombarded with high-energy
electrons (typically 70 eV), causing them to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by
a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.
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Mass Spectrometry Data Summary

m/z Proposed Fragment
197 [M]* (Molecular lon)
152 [M - COOH]*

106 [M - COOH - NO2]*

Data obtained from GC-MS analysis.[1]
Interpretation of the Mass Spectrum and Fragmentation Pathway

The mass spectrum of 4-Hydroxy-3-nitrophenylacetic acid shows a molecular ion peak [M]*
at m/z 197, which corresponds to its molecular weight (197.14 g/mol ).[1] The fragmentation
pattern provides valuable structural information.

Fragmentation Pathway

M+ (m/z 197) - COOH [Fragrnent 1 (m/z 152) -NO2 [Fragrnent 2 (m/z 106)]

Click to download full resolution via product page
Caption: Proposed fragmentation pathway of 4-Hydroxy-3-nitrophenylacetic acid in EI-MS.

A primary fragmentation event is the loss of the carboxylic acid group (-COOH), a common
fragmentation for carboxylic acids, resulting in a fragment ion at m/z 152. This is often a
prominent peak in the spectrum.[6] A subsequent fragmentation of this ion involves the loss of
the nitro group (-NO2), leading to the formation of a fragment at m/z 106.

Conclusion: A Coherent Spectroscopic Portrait

The collective analysis of the *H NMR, 3C NMR, IR, and Mass Spectrometry data provides a
comprehensive and self-validating spectroscopic profile of 4-Hydroxy-3-nitrophenylacetic
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acid. The *H NMR spectrum clearly delineates the substitution pattern on the aromatic ring and
the presence of the acetic acid side chain. The IR spectrum confirms the presence of the key
functional groups: the carboxylic acid, the phenol, and the nitro group. The mass spectrum
establishes the molecular weight and reveals a logical fragmentation pattern consistent with the
proposed structure. While a complete, peer-reviewed assignment of the 13C NMR spectrum
was not found in the public domain, the predicted chemical shifts align well with the known
structure. This guide serves as a valuable resource for scientists and researchers, enabling the
confident identification and characterization of 4-Hydroxy-3-nitrophenylacetic acid in their
work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Hydroxy-3-nitrophenylacetic acid | CBH7NO5 | CID 447364 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

» 3. Sample Preparation Guidelines For Various Analytical Instruments - Kintek Solution
[kindle-tech.com]

e 4. Phenylacetic acid(103-82-2)IR [chemicalbook.com]
e 5. 4-Hydroxy-3-nitrophenylacetic acid [webbook.nist.gov]
e 6. chem.libretexts.org [chem.libretexts.org]

 To cite this document: BenchChem. [The Spectroscopic Signature of 4-Hydroxy-3-
nitrophenylacetic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137600#spectral-data-for-4-hydroxy-3-
nitrophenylacetic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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